

Application Notes and Protocols for Endothall Residue Analysis in Plant Tissues

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Compound of Interest

Compound Name: Aquathol

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These application notes provide a comprehensive protocol for the determination of endothall residues in various plant tissues. The methodologies outlined below are based on established analytical techniques for acidic herbicides, offering guidance on sample preparation, extraction, cleanup, and analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Endothall is a dicarboxylic acid herbicide used for the control of a broad spectrum of aquatic and terrestrial weeds.^[1] Its primary mode of action in plants is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways.^{[2][3][4]} This inhibition leads to the disruption of microtubule organization and cell cycle arrest, ultimately resulting in plant death.^[2] Due to its use in agriculture, monitoring for endothall residues in plant-based commodities is crucial for ensuring food safety and regulatory compliance.

Quantitative Data: Endothall Tolerances in Plant Commodities

The following table summarizes the tolerance levels for endothall residues in various raw agricultural commodities as established by the U.S. Environmental Protection Agency (EPA).

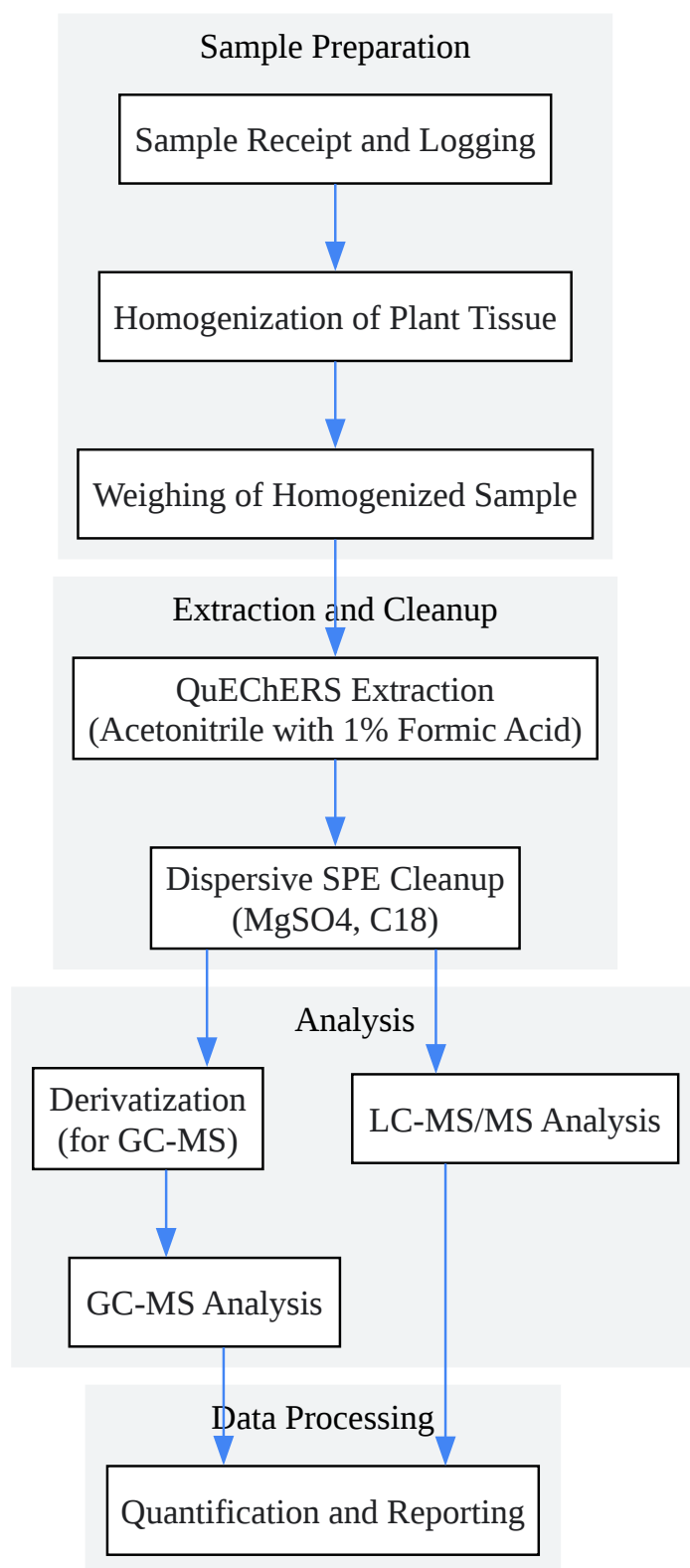
Commodity Group	Specific Commodity	Tolerance (parts per million, ppm)
Root and Tuber Vegetables	Potato	5.0
Leafy Vegetables	-	5.0
Brassica Vegetables	-	5.0
Legume Vegetables	-	5.0
Fruiting Vegetables	-	5.0
Cucurbit Vegetables	-	5.0
Citrus Fruits	-	5.0
Pome Fruits	Apple	0.05
Apple, pomace	0.15[5]	
Stone Fruits	Group 12	0.25[6]
Berries and Small Fruits	Group 13-07	0.6[6]
Tree Nuts	Group 14	0.05[6]
Pistachio	0.05[6]	
Almond, hulls	15.0[6]	
Cereal Grains	Group 15	2.5[6]
Rice, grain	1.7[6]	
Forage, Fodder, and Straw	Cereal, Forage, Fodder and Hay, Group 16, forage	3.5[6]
Cereal, Forage, Fodder and Hay, Group 16, hay	5.0[6]	
Cereal, Forage, Fodder and Hay, Group 16, stover	11.0[6]	
Cereal, Forage, Fodder and Hay, Group 16, straw	6.0[6]	

Grass, Forage, Fodder, and Hay, Group 17, forage	3.0[6]	
Grass, Forage, Fodder and Hay, hay	19.0[6]	
Nongrass Animal Feed, Group 18 forage	4.0[6]	
Nongrass Animal Feed, Group 18 hay	10.0[6]	
Herbs and Spices	Peppermint, tops	7.0[6]
Spearmint, tops	7.0[6]	
Other	Hops	Not specified, but direct application occurs[7]
Any food commodities not otherwise listed	5.0[6]	
Any feed commodities not otherwise listed	10.0[6]	

Experimental Protocols

The following protocols describe the extraction and analysis of endothall residues from plant tissues. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is presented for sample extraction and cleanup, followed by analytical procedures for both GC-MS and LC-MS/MS.

Overall Experimental Workflow



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Caption: Experimental workflow for endothall residue analysis.

Sample Preparation and Extraction (Modified QuEChERS)

This protocol is adapted for acidic herbicides from standard QuEChERS methods.

Materials:

- High-speed blender or homogenizer
- Centrifuge capable of 5000 x g
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Formic acid, 98% or higher
- Anhydrous magnesium sulfate (MgSO_4), analytical grade
- C18 sorbent, for dispersive SPE
- Sodium chloride (NaCl), analytical grade
- Internal standard (e.g., Endothall-d4)

Procedure:

- **Homogenization:** Homogenize a representative sample of the plant tissue (e.g., leaves, stems, roots, fruits) using a high-speed blender until a uniform consistency is achieved. For dry samples, grinding to a fine powder may be necessary.
- **Weighing:** Weigh 10 ± 0.1 g of the homogenized plant tissue into a 50 mL centrifuge tube.
- **Fortification:** Add an appropriate volume of the internal standard solution to the sample.
- **Extraction:**

- Add 10 mL of ACN containing 1% formic acid to the centrifuge tube. The acidification of the solvent is crucial for the efficient extraction of acidic herbicides like endothall.[5][8]
- Cap the tube and shake vigorously for 1 minute.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Immediately shake vigorously for 1 minute to prevent the formation of MgSO_4 clumps.
- Centrifugation: Centrifuge the tube at $\geq 5000 \times g$ for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

Procedure:

- Transfer the supernatant (acetonitrile layer) from the extraction step to a 15 mL centrifuge tube containing 150 mg of C18 sorbent and 900 mg of anhydrous MgSO_4 .
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at $\geq 5000 \times g$ for 5 minutes.
- The resulting supernatant is ready for analysis. For LC-MS/MS, an aliquot can be directly transferred to an autosampler vial. For GC-MS, a derivatization step is required.

Derivatization for GC-MS Analysis

Endothall is a polar, non-volatile compound and requires derivatization to be analyzed by GC-MS. Acidic methanol methylation is a common approach.

Materials:

- Methanol, anhydrous
- Sulfuric acid, concentrated
- Methylene chloride (DCM), HPLC grade
- Saturated sodium chloride solution

- Nitrogen evaporator

Procedure:

- Transfer a 1 mL aliquot of the cleaned-up extract to a glass vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 1 mL of acidic methanol (e.g., 2% H₂SO₄ in methanol).
- Seal the vial and heat at 60°C for 30 minutes to form the dimethyl ester of endothall.
- After cooling, add 2 mL of saturated NaCl solution and 1 mL of DCM.
- Vortex for 1 minute and allow the layers to separate.
- Transfer the lower DCM layer to a clean vial.
- Concentrate the DCM extract to a final volume of 0.5 mL under a gentle stream of nitrogen.
- The extract is now ready for GC-MS analysis.

Instrumental Analysis

3.5.1. GC-MS Analysis

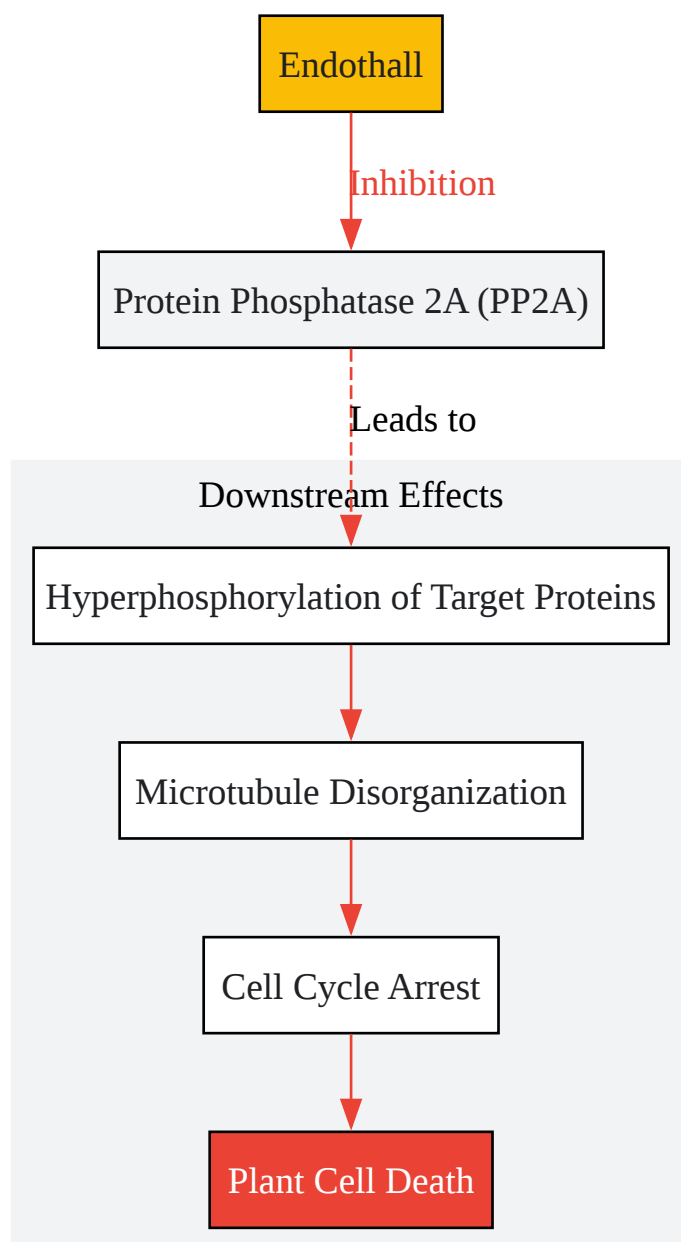
- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
- Injector: Splitless mode.
- Carrier Gas: Helium.
- Oven Temperature Program: An example program would be an initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the endothall dimethyl ester.

3.5.2. LC-MS/MS Analysis

- Liquid Chromatograph: Equipped with a C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic herbicides.[8]

Signaling Pathway of Endothall in Plants

Endothall's herbicidal activity is primarily due to its inhibition of Protein Phosphatase 2A (PP2A).[1][3] This leads to a cascade of downstream effects, ultimately causing cell death.



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Caption: Endothall's mode of action via PP2A inhibition.

Conclusion

The protocols detailed in these application notes provide a robust framework for the analysis of endothall residues in a variety of plant tissues. The modified QuEChERS method offers an efficient and effective approach for sample preparation. The choice between GC-MS and LC-MS/MS for the final analysis will depend on the available instrumentation and specific

laboratory requirements. Both techniques, when properly validated, can provide accurate and sensitive quantification of endothall residues to ensure compliance with regulatory limits.

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